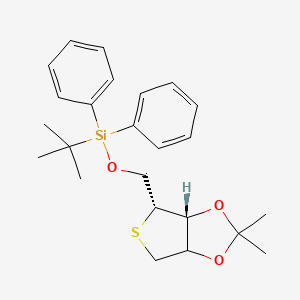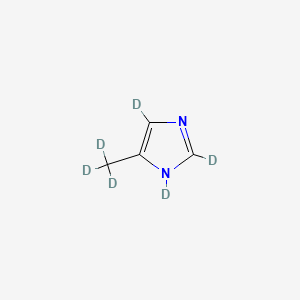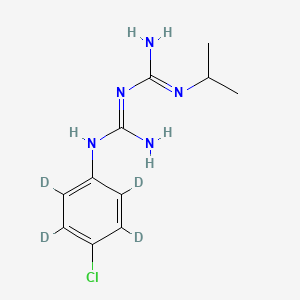
Benzoyl-Phe-Ala-Arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoyl-Phe-Ala-Arg can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically starts with the attachment of the C-terminal amino acid (Arg) to the resin, followed by the stepwise addition of Ala, Phe, and Benzoyl groups . Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl-Phe-Ala-Arg undergoes various chemical reactions, including:
Substitution: The benzoyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used under appropriate conditions.
Major Products Formed
Hydrolysis: The major products are the individual amino acids - benzoyl, phenylalanine, alanine, and arginine.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Benzoyl-Phe-Ala-Arg has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell culture studies to investigate cellular processes and protein interactions.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the production of bioactive peptides and as a standard in analytical techniques.
Mecanismo De Acción
Benzoyl-Phe-Ala-Arg exerts its effects primarily through interactions with proteases, enzymes that cleave peptide bonds . The compound serves as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity . The molecular targets include serine proteases, which recognize and cleave the peptide bond between specific amino acids . The pathways involved in these interactions are crucial for understanding various biological processes and developing therapeutic interventions .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl-Phe-Arg: Another peptide with similar applications in enzymatic assays.
Benzoyl-Phe-Val-Arg: Used as a substrate in protease studies.
Benzoyl-Pro-Phe-Arg: Employed in biochemical research for studying protease activity.
Uniqueness
Benzoyl-Phe-Ala-Arg is unique due to its specific sequence and the presence of the alanine residue, which can influence its interaction with proteases and other biological molecules . This uniqueness makes it a valuable tool in research for studying enzyme specificity and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C25H32N6O5 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H32N6O5/c1-16(21(32)30-19(24(35)36)13-8-14-28-25(26)27)29-23(34)20(15-17-9-4-2-5-10-17)31-22(33)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,19-,20-/m0/s1 |
Clave InChI |
XGWTUEFDMPAYSH-VDGAXYAQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)


![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)









![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
